4-Hydroxy-2-oxoheptanedioate
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Overview
Description
4-hydroxy-2-oxoheptanedioate is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 4-hydroxy-2-oxoheptanedioic acid. It derives from a pimelate(2-). It is a conjugate base of a 4-hydroxy-2-oxoheptanedioic acid. It is a tautomer of a 2,4-dihydroxyhept-2-enedioate.
Scientific Research Applications
Atmospheric Analysis
Sakaguchi and Kawamura (1994) identified 4-oxoheptanedioic acid in marine aerosols, suggesting its significance in atmospheric chemistry and marine environments. This discovery highlights the compound's role in environmental studies, particularly in understanding atmospheric compositions and aerosol dynamics (Sakaguchi & Kawamura, 1994).
Antimicrobial and Antiviral Properties
Narmani et al. (2019) found that derivatives of heptanedioic acid, closely related to 4-hydroxy-2-oxoheptanedioate, exhibit antimicrobial and antiviral properties. This suggests potential applications in developing new antimicrobial and antiviral agents (Narmani et al., 2019).
Bioplastics Production
Nguyen and Lee (2021) demonstrated the use of 4-Hydroxybutyric acid, a structurally similar compound to 4-hydroxy-2-oxoheptanedioate, in the biosynthesis of bioplastics. This indicates potential applications in sustainable materials science, particularly in the production of biodegradable plastics (Nguyen & Lee, 2021).
Environmental Degradation Studies
Drzewicz et al. (2010) studied the degradation of cyclohexanoic acid, closely related to 4-hydroxy-2-oxoheptanedioate, in environmental samples. This research provides insights into the environmental fate and degradation pathways of similar compounds, which is crucial for environmental pollution studies (Drzewicz et al., 2010).
properties
Product Name |
4-Hydroxy-2-oxoheptanedioate |
---|---|
Molecular Formula |
C7H8O6-2 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
4-hydroxy-2-oxoheptanedioate |
InChI |
InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13)/p-2 |
InChI Key |
HNOAJOYERZTSNK-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(CC(=O)C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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